5-(4-Fluorophenyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBOHZOGUHTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313690 |

Source

|

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-05-5 |

Source

|

| Record name | MLS003115453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-(4-Fluorophenyl)pyrimidin-4-amine: Strategies and Methodologies

Abstract: 5-(4-Fluorophenyl)pyrimidin-4-amine is a critical structural motif and key building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways, particularly as kinase inhibitors. This guide provides an in-depth analysis of a robust and widely applicable synthetic strategy for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic rationale, present a detailed experimental protocol, discuss characterization techniques, and provide insights into the causality behind the procedural choices, tailored for researchers and professionals in drug development.

Introduction: Significance and Properties

The 4-amino-5-arylpyrimidine scaffold is a privileged structure in modern pharmacology. The pyrimidine core acts as a bioisostere for purine bases, enabling it to form key hydrogen bond interactions within the ATP-binding sites of many protein kinases.[1] The introduction of an aryl group at the C5 position provides a vector for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.[2] Specifically, the 4-fluorophenyl substituent is a common feature in many kinase inhibitors, where the fluorine atom can enhance metabolic stability and binding affinity.

Key Applications:

-

Kinase Inhibitors: Serves as a core scaffold for inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1]

-

Anticancer Agents: The broader class of 5-arylpyrimidines has demonstrated significant potential in oncology.[3]

-

Adenosine Receptor Antagonists: Diarylpyrimidine derivatives have been developed as potent and selective antagonists for adenosine receptors.[4]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C-C bond between the pyrimidine ring and the fluorophenyl group. This approach points to two primary synthons: a 5-halopyrimidin-4-amine and a (4-fluorophenyl)boronic acid derivative. This strategy is ideally suited for a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura coupling is selected as the method of choice due to its numerous advantages:[2][5]

-

High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including the essential amine on the pyrimidine ring.

-

Mild Reaction Conditions: Typically proceeds under relatively gentle heating.

-

Commercial Availability of Reagents: Both the palladium catalysts and boronic acids are readily available.

-

Favorable Toxicity Profile: Boronic acid byproducts are generally less toxic and more easily removed than those from other coupling reactions (e.g., Stille coupling with organotins).

The forward synthesis, therefore, involves the coupling of 5-bromopyrimidin-4-amine with (4-fluorophenyl)boronic acid.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the formation of the C5-aryl bond. This section details the mechanism and a validated protocol for achieving this transformation.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimization.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidin-4-amine to form a Pd(II) complex.

-

Transmetalation: The (4-fluorophenyl)boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers the 4-fluorophenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (the pyrimidine and the fluorophenyl) on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-arylpyrimidines.[6]

Materials:

-

5-Bromopyrimidin-4-amine

-

(4-Fluorophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Workflow Overview:

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-bromopyrimidin-4-amine (1.0 eq.), (4-fluorophenyl)boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.). The choice of a phosphine ligand like dppf is critical as it stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

-

Solvent Addition: Add 1,4-dioxane and water in a ratio of approximately 4:1 to 5:1 (v/v). The aqueous base is necessary for the transmetalation step.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidin-4-amine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

-

Purification: A gradient of ethyl acetate in hexanes is commonly effective for eluting the product.

-

Characterization: The identity and purity of the final compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling can vary based on the specific substrates and conditions. The following table provides representative data for this class of reaction.

| Parameter | Value/Condition | Rationale |

| Starting Materials | 5-Bromopyrimidin-4-amine, (4-Fluorophenyl)boronic acid | Readily available and reactive coupling partners. |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Efficient for heteroaromatic couplings; dppf ligand provides stability. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Activates the boronic acid for transmetalation. |

| Solvent System | Dioxane/Water (4:1) | Biphasic system that solubilizes both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome activation barriers. |

| Typical Yield | 75-95% | The reaction is generally high-yielding.[6] |

Safety and Handling

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All heating should be done using a heating mantle and condenser in a well-ventilated fume hood.

-

Boronic Acids: While generally stable, boronic acids can be irritants. Avoid inhalation of dust and skin contact.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of this compound. Its tolerance of the critical amine functionality, mild conditions, and high yields make it the preferred strategy for accessing this important medicinal chemistry scaffold. By understanding the underlying catalytic cycle and the role of each reagent, researchers can effectively implement and optimize this protocol for the development of novel therapeutics.

References

-

Boruah, H., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Scientific Reports. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

Iqbal, M., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]

-

Sabatino, P., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. Available at: [Link]

-

Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

-

Sahu, S., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. Available at: [Link]

-

Onabolu, O., et al. (2018). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Available at: [Link]

-

Boruah, H., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

-

Lönnqvist, J-E., et al. (2006). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]

-

Davies, W. H., et al. (1945). A novel pyrimidine synthesis. Part II. 4-Amino-5-arylpyrimidines. Journal of the Chemical Society. Available at: [Link]

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available at: [Link]

-

Gianetto, G. S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

-

van Veldhoven, J. P. D., et al. (2018). Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Gelin, M., et al. (2024). Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space. Journal of the American Chemical Society. Available at: [Link]

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.

-

Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of N-substituted 2-amino-4,5-diarylpyrimidines as selective adenosine A1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. researchgate.net [researchgate.net]

Synthesis Protocol for 5-(4-Fluorophenyl)pyrimidin-4-amine: A Guide for Medicinal Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Arylpyrimidin-4-amine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its importance is rooted in its role as a fundamental building block of DNA and RNA.[1] The strategic functionalization of the pyrimidine scaffold, particularly at the C5 position with an aryl group, gives rise to the 5-arylpyrimidine class of compounds. This structural motif is prevalent in molecules designed to exhibit a wide range of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2]

5-(4-Fluorophenyl)pyrimidin-4-amine, the subject of this guide, is a key intermediate and building block in drug discovery. The presence of the 4-fluorophenyl group can significantly influence a molecule's metabolic stability and binding affinity to target proteins due to the unique properties of the fluorine atom.[3] The 4-amine group provides a crucial vector for further chemical modification, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the chosen methodology, provide a detailed step-by-step experimental procedure, and offer expert insights into process optimization and validation.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The introduction of an aryl substituent at the C5 position of a pyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions.[4] Among these, the Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, high yields, broad substrate scope, and the relatively benign nature of its boron-based reagents.[4][5]

The reaction facilitates the formation of a carbon-carbon bond between a halogenated pyrimidine (electrophile) and an organoboron compound (nucleophile). For the synthesis of our target molecule, the strategy involves coupling 5-bromopyrimidin-4-amine with (4-fluorophenyl)boronic acid.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is best understood through its catalytic cycle, which involves a palladium catalyst, typically in the Pd(0) oxidation state.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of 5-bromopyrimidin-4-amine, forming a Pd(II) complex. The reactivity of halopyrimidines generally follows the order C4(6) > C2 >> C5, making the C5 position less reactive and often requiring specific catalytic systems for efficient coupling.[6]

-

Transmetalation: The aryl group from the (4-fluorophenyl)boronic acid is transferred to the palladium center. This step is crucial and requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.

-

Reductive Elimination: The two coupled organic fragments (the pyrimidine and the fluorophenyl group) are expelled from the palladium center, forming the final C-C bond of the target product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating stoichiometric precision and defined purification steps to ensure high purity of the final compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles | Equivalents | Amount |

| 5-Bromopyrimidin-4-amine | C₄H₄BrN₃ | 174.00 | 5.75 mmol | 1.0 | 1.0 g |

| (4-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | 6.90 mmol | 1.2 | 0.965 g |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.29 mmol | 0.05 | 0.334 g |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.5 mmol | 2.0 | 1.59 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 40 mL |

| Water | H₂O | 18.02 | - | - | 10 mL |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyrimidin-4-amine (1.0 g, 5.75 mmol), (4-fluorophenyl)boronic acid (0.965 g, 6.90 mmol), and potassium carbonate (1.59 g, 11.5 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Vigorously bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.334 g, 0.29 mmol) to the flask. The choice of a commercially available Pd(0) catalyst like Pd(PPh₃)₄ is often effective for such couplings.[7][8]

-

Reaction Execution: Heat the reaction mixture to reflux (the boiling point of the dioxane/water azeotrope, approximately 88°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromopyrimidin-4-amine is consumed (typically 12-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate, to yield the pure this compound.

Expert Insights: Process Optimization and Troubleshooting

As with any synthetic protocol, challenges may arise. A senior scientist's role is not just to follow a procedure but to understand and overcome these challenges.

-

Causality of Low Yield: If the yield is suboptimal, consider the following:

-

Catalyst Deactivation: Inadequate degassing can lead to oxidation of the Pd(0) catalyst. Ensure the inert atmosphere is maintained throughout the reaction.

-

Base Inefficiency: Potassium carbonate is a standard choice, but stronger bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can sometimes improve yields, especially with less reactive substrates.[8][9]

-

Debromination: A common side reaction is the reductive debromination of the starting material. Using a different ligand or catalyst system, such as one incorporating XPhos, can sometimes mitigate this issue.[10]

-

-

Self-Validation and In-Process Controls: The primary control is chromatographic monitoring (TLC/LC-MS). A well-run reaction will show a clean conversion from the starting material spot/peak to the product spot/peak with minimal side products. If significant starting material remains after 16 hours, consider adding a small additional portion (1-2 mol%) of the catalyst.

-

Authoritative Grounding on Ligand Choice: While Pd(PPh₃)₄ is often sufficient, more complex couplings may benefit from specialized phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald-type ligands) can accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[11]

Product Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of protons on the pyrimidine and fluorophenyl rings. Expected signals would include singlets for the pyrimidine protons (H2 and H6), a broad singlet for the amine (-NH₂) protons, and multiplets in the aromatic region for the fluorophenyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals corresponding to the molecule's structure.

-

MS (Mass Spectrometry): Will confirm the molecular weight of the product. For C₁₀H₈FN₃, the expected monoisotopic mass is approximately 189.07 g/mol . ESI-MS would show a prominent [M+H]⁺ ion at m/z ≈ 190.08.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the final purity of the compound, which should ideally be >95% for use in drug development applications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of this compound. By understanding the mechanistic principles behind the reaction and adhering to a carefully controlled experimental protocol, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of this method allows for the straightforward synthesis of a wide array of analogues by simply varying the boronic acid reagent, facilitating rapid exploration of the chemical space around this important pharmacophore.

References

-

RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Center for Biotechnology Information. Available from: [Link]

-

Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(05), 0549. Available from: [Link]

-

RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(26), 20380-20383. Available from: [Link]

-

ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Available from: [Link]

-

ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]

-

PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids, 33(3), 141-61. Available from: [Link]

-

National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Available from: [Link]

-

Semantic Scholar. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445-450. Available from: [Link]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available from: [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Pharmaceuticals. Available from: [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available from: [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available from: [Link]

-

MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

-

Science. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1343-1348. Available from: [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. Available from: [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6887-6904. Available from: [Link]

-

International Union of Crystallography. (n.d.). 10-(4-Chlorophenyl)-4-[(4-fluorophenyl)amino]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one. IUCrData. Available from: [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available from: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-(4-Fluorophenyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, structural characteristics, and synthetic methodologies pertinent to 5-(4-Fluorophenyl)pyrimidin-4-amine. As a member of the 5-aryl-4-aminopyrimidine class, this compound represents a key heterocyclic scaffold with significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple data summary to offer insights into the rationale behind its chemical behavior and analytical characterization, grounded in established chemical principles and data from closely related analogues.

Core Molecular Structure and Physicochemical Properties

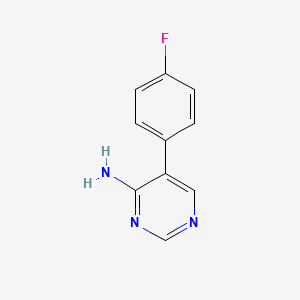

This compound, identified by CAS number 56239-05-5, is an aromatic heterocyclic compound. Its structure is characterized by a central pyrimidine ring, which is substituted at the 4-position with an amine group and at the 5-position with a 4-fluorophenyl group. This specific arrangement of functional groups dictates its electronic properties, reactivity, and potential as a pharmacophore.

The presence of the pyrimidine core, a diazine heterocycle, provides both hydrogen bond donor (the amino group) and acceptor (the ring nitrogens) sites, which are critical for molecular recognition in biological systems. The 5-aryl substitution is a common strategy in medicinal chemistry to explore hydrophobic interactions and modulate the electronic nature of the pyrimidine ring system.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56239-05-5 | [1][2] |

| Molecular Formula | C₁₀H₈FN₃ | [1] |

| Molecular Weight | 189.19 g/mol | [1] |

| Melting Point | 169-172 °C | [3] |

| Boiling Point (Predicted) | 344.4 ± 32.0 °C | [3] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.11 ± 0.10 | [3] |

Proposed Synthesis Pathway

While a specific, detailed protocol for this compound is not extensively published, a plausible and efficient synthesis can be designed based on established methods for constructing the 5-aryl-4-aminopyrimidine core. A common strategy involves the cyclization of a suitable three-carbon precursor with formamidine.

A representative synthesis would start from 2-(4-fluorophenyl)malononitrile. This starting material can be reacted with triethyl orthoformate to form an ethoxymethylene intermediate, which is then cyclized with formamidine (often generated in situ or used as a salt) to yield the target compound. Microwave-assisted heating is frequently employed in modern protocols to accelerate the reaction and improve yields for this class of compounds.[1]

Caption: Proposed synthetic workflow for this compound.

Representative Laboratory Protocol

Disclaimer: This protocol is a generalized representation based on analogous syntheses and should be optimized and validated under appropriate laboratory conditions.

-

Step 1: Intermediate Formation: In a microwave-safe reaction vessel, combine 2-(4-fluorophenyl)malononitrile (1.0 eq) and triethyl orthoformate (3.0 eq).

-

Step 2: Microwave Reaction: Seal the vessel and heat the mixture under microwave irradiation at 140°C for 30-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 3: Removal of Volatiles: After cooling, remove the excess triethyl orthoformate and other volatiles under reduced pressure.

-

Step 4: Cyclization: Dissolve the resulting crude intermediate in ethanol. Add formamidine acetate (1.5 eq) to the solution.

-

Step 5: Final Reaction and Work-up: Heat the mixture to reflux for 4-8 hours. After cooling to room temperature, concentrate the solvent in vacuo. Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Step 6: Isolation and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Spectroscopic and Analytical Characterization (Expected)

The definitive characterization of this compound would rely on a combination of spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral features are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and phenyl protons.

-

Pyrimidine Protons: Two singlets or narrow doublets in the downfield region (δ 8.0-8.5 ppm), corresponding to the protons at the C2 and C6 positions of the pyrimidine ring.

-

Amino Protons: A broad singlet (δ 5.5-7.0 ppm) corresponding to the two protons of the C4-amine group. The chemical shift and broadness can vary with solvent and concentration.

-

Fluorophenyl Protons: Two multiplets (or doublets of doublets) in the aromatic region (δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine will show coupling to ¹⁹F.

-

-

¹³C NMR: The carbon spectrum would reveal signals for all 10 carbon atoms.

-

Pyrimidine Carbons: Signals for C4, C6, and C2 would appear in the range of δ 150-165 ppm. The signal for C5, being attached to the aryl group, would be further upfield.

-

Fluorophenyl Carbons: Four signals for the aromatic carbons, with the carbon directly bonded to fluorine (C4') exhibiting a large one-bond C-F coupling constant (JCF ≈ 240-250 Hz). The ortho (C3'/C5') and meta (C2'/C6') carbons would show smaller two- and three-bond couplings, respectively.

-

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two ortho protons on the phenyl ring.

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 190.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands:

-

N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N and C=C Stretching: A series of bands between 1500-1650 cm⁻¹ from the pyrimidine and phenyl rings.

-

C-F Stretching: A strong absorption band in the 1200-1250 cm⁻¹ region.

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its three key components: the electron-deficient pyrimidine ring, the nucleophilic amino group, and the fluorophenyl substituent.

-

Reactivity of the Amino Group: The 4-amino group is a primary nucleophile and can participate in reactions such as acylation, alkylation, and condensation. It can also be diazotized, although harsh conditions may be required.

-

Reactivity of the Pyrimidine Ring: The pyrimidine ring itself is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene. However, the amino group at the C4 position is strongly activating, directing potential electrophilic attack. The ring nitrogens are basic and can be protonated or alkylated.

-

Influence of the Fluorophenyl Group: The 4-fluorophenyl group is electronically deactivating via induction but can participate in cross-coupling reactions (e.g., Suzuki, Heck) if the pyrimidine ring is first halogenated at a suitable position. The fluorine atom itself is generally unreactive but influences the electronic properties of the entire molecule.

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions.[3] It should be stored away from strong oxidizing agents. As with many amines, prolonged exposure to light and air may lead to gradual degradation.

Applications in Research and Drug Development

The 5-aryl-4-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds developed as kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

-

Kinase Inhibition: Compounds with this core structure have been identified as potent inhibitors of various kinases. The pyrimidine ring often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site. The 5-aryl group typically occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

-

IRAK4 Inhibition: Notably, derivatives of 5-aryl-2,4-diaminopyrimidine have been discovered as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] IRAK4 is a crucial kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[4][5] Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

-

Other Targets: The versatility of the scaffold has led to its exploration against other targets as well. For example, related aminopyrimidine derivatives have been investigated as inhibitors of Polo-like kinase 4 (PLK4), another important target in oncology.[6][7]

The title compound, this compound, serves as a valuable building block or fragment for the synthesis of more complex molecules targeting these and other enzymes. The 4-fluorophenyl group is often favored in drug design as the fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions without significantly increasing steric bulk.

Conclusion

This compound is a heterocyclic compound of significant interest due to its foundational role in the design of bioactive molecules, particularly kinase inhibitors. While detailed experimental data for this specific molecule is sparse in public-domain literature, its chemical properties and reactivity can be confidently inferred from the well-established chemistry of the 5-aryl-4-aminopyrimidine class. Its synthesis is achievable through standard heterocyclic chemistry techniques, and its structural features make it an ideal starting point for the development of targeted therapeutics. This guide provides a framework for understanding and utilizing this compound in a research and development setting, encouraging further exploration of its potential in medicinal chemistry.

References

-

Zamisa, S. et al. (2025). 10-(4-Chlorophenyl)-4-[(4-fluorophenyl)amino]-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one. IUCrData, 10(9). Available at: [Link]

-

PubMed. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.

-

PubMed Central. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Available at: [Link]

- MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3794.

- MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(22), 7545.

-

Iraqi Journal of Pharmaceutical Sciences. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]

- MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1487.

-

PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

- ACS Publications. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry.

-

National Institutes of Health. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry. Available at: [Link]

- ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.

- ResearchGate. (2016). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Journal of Heterocyclic Chemistry.

- PubMed. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology.

- MDPI. (2022). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2022(2), M1367.

-

National Institutes of Health. (2013). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

National Institutes of Health. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. 56239-05-5 | 5-(4-Fluoro-fenil)-pirimidin-4-ilamina | 5-(4-Fluoro-phenyl)-pyrimidin-4-ylamine - Capot Químico [capotchem.com]

- 3. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]

- 4. 5-(4-氟苯基)嘧啶-4-胺 ,56239-05-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. 56239-05-5|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 6. 2-Methylpropanedioic acid(516-05-2) 1H NMR spectrum [chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Fluorophenyl)pyrimidin-4-amine structural characterization

An In-depth Technical Guide to the Structural Characterization of 5-(4-Fluorophenyl)pyrimidin-4-amine

Introduction

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the scaffold of numerous therapeutic agents. The compound this compound, possessing both a key pharmacophoric pyrimidine ring and a fluorinated phenyl substituent, presents a molecule of significant interest for further investigation. The introduction of a fluorine atom can modulate metabolic stability, binding affinity, and bioavailability, making its precise placement and the overall molecular architecture critical to function.

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound. As Senior Application Scientist, my objective is not merely to list procedures but to provide a self-validating analytical framework. This document explains the causality behind experimental choices, offering field-proven insights and protocols designed for robust and unambiguous characterization, essential for researchers, and professionals in drug discovery and regulatory affairs. We will proceed through a logical workflow, demonstrating how data from orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD)—are integrated to build an irrefutable structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the preeminent technique for determining the precise structure of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Rationale

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number and arrangement of protons on both the pyrimidine and fluorophenyl rings, while ¹³C NMR will map the carbon skeleton. Crucially, the presence of fluorine (¹⁹F) will introduce characteristic coupling patterns (J-coupling) in both ¹H and ¹³C spectra, which serve as a powerful diagnostic tool for confirming the substitution pattern.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons, as it slows their exchange, allowing for sharper, more easily observable signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Ensure an adequate number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate all signals to determine the relative number of protons.

-

Predicted ¹H NMR Data and Interpretation

The spectrum is expected to show distinct signals corresponding to the pyrimidine, fluorophenyl, and amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the fluorine atom on the phenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Singlet (s) | 1H | H2 (Pyrimidine) | Highly deshielded proton between two nitrogen atoms. |

| ~8.6 | Singlet (s) | 1H | H6 (Pyrimidine) | Deshielded proton adjacent to a ring nitrogen. |

| ~7.7 | Triplet of Doublets (td) or Multiplet (m) | 2H | H2'/H6' (Fluorophenyl) | Aromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons. |

| ~7.3 | Triplet (t) | 2H | H3'/H5' (Fluorophenyl) | Aromatic protons meta to the fluorine atom, appearing as a triplet due to coupling with the two ortho protons. |

| ~6.5 - 7.5 | Broad Singlet (br s) | 2H | NH₂ | Amine protons. The signal is often broad due to quadrupole effects and chemical exchange. Its position is solvent and concentration-dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for faster acquisition.

-

Instrumentation: Use the same spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Set the spectral width to cover a range of approximately 0 to 180 ppm.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

Process and calibrate the data similarly to the ¹H spectrum.

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C spectrum will be characterized by the distinct chemical shifts of the pyrimidine and fluorophenyl carbons. The carbon atoms directly bonded to fluorine will appear as a doublet due to strong one-bond ¹JCF coupling, while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment | Rationale |

| ~164 | Doublet (d), ¹JCF ≈ 250 Hz | C4' (Fluorophenyl) | Carbon directly attached to fluorine, showing a large one-bond coupling constant and a downfield shift. |

| ~159 | Singlet (s) | C4 (Pyrimidine) | Carbon bearing the amino group. |

| ~158 | Singlet (s) | C2 (Pyrimidine) | Deshielded carbon between two nitrogen atoms. |

| ~157 | Singlet (s) | C6 (Pyrimidine) | Deshielded carbon adjacent to a ring nitrogen. |

| ~136 | Singlet (s) | C5 (Pyrimidine) | Carbon attached to the fluorophenyl ring. |

| ~131 | Doublet (d), ³JCF ≈ 8 Hz | C2'/C6' (Fluorophenyl) | Carbons ortho to the fluorine atom. |

| ~130 | Doublet (d), ⁴JCF ≈ 3 Hz | C1' (Fluorophenyl) | Ipso-carbon attached to the pyrimidine ring. |

| ~116 | Doublet (d), ²JCF ≈ 22 Hz | C3'/C5' (Fluorophenyl) | Carbons meta to the fluorine atom. |

Mass Spectrometry (MS): Unveiling Molecular Mass and Formula

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight and elemental formula of a compound, along with structural information derived from its fragmentation pattern.

Expertise & Rationale

For unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. It measures the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), allowing for the calculation of a unique elemental formula. Tandem MS (MS/MS) can then be used to induce fragmentation, providing data that validates the connectivity of the molecular structure.

Overall Characterization Workflow

Caption: Integrated workflow for complete structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

-

Data Analysis: Determine the experimental m/z of the most intense peak in the molecular ion cluster and compare it to the theoretical mass.

Predicted HRMS Data

| Parameter | Value |

| Elemental Formula | C₁₀H₈FN₃ |

| Theoretical Mass [M] | 189.0702 |

| Theoretical Mass [M+H]⁺ | 190.0780 |

| Expected Experimental Mass | 190.0780 ± 0.0005 |

The observation of a mass at m/z 190.0780 with an error of less than 5 ppm provides high confidence in the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Experimental Protocol: MS/MS

-

Instrumentation: Use a triple quadrupole or ion trap mass spectrometer.

-

Data Acquisition:

-

In the first stage, isolate the parent ion ([M+H]⁺, m/z 190.08).

-

In the second stage (collision cell), fragment the isolated ion using an inert gas (e.g., argon) through Collision-Induced Dissociation (CID).

-

In the third stage, analyze the resulting fragment ions.

-

Predicted Fragmentation Pathway

The fragmentation of protonated this compound would likely involve cleavages of the pyrimidine ring, which is a common pathway for such heterocycles. The fluorophenyl ring itself is very stable.

Caption: Predicted MS/MS fragmentation of the parent ion.

Vibrational Spectroscopy (FT-IR): Identifying Functional Groups

FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Rationale

For this compound, FT-IR serves as a quick and reliable verification tool. It will confirm the presence of the amine (N-H) group, the aromatic rings (C-H and C=C/C=N bonds), and the distinctive carbon-fluorine (C-F) bond.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the wavenumbers of major absorption bands and assign them to specific functional groups.

Predicted FT-IR Absorption Bands

The spectrum will be dominated by characteristic vibrations of the amine and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H Stretch | Asymmetric and symmetric stretching of the primary amine (-NH₂). |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H stretching on both rings. |

| 1650 - 1620 | Strong | N-H Bend | Scissoring vibration of the primary amine. |

| 1600 - 1450 | Strong to Medium (Multiple Bands) | C=C and C=N Stretch | Ring stretching vibrations of the pyrimidine and phenyl rings. |

| 1250 - 1210 | Strong, Sharp | C-F Stretch | Characteristic stretching vibration of the aryl-fluoride bond. |

Single-Crystal X-ray Diffraction (SCXRD): The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for connectivity and functional groups, SCXRD provides direct, unambiguous proof of the three-dimensional atomic arrangement in the solid state. It is the gold standard for structural determination, revealing precise bond lengths, bond angles, and intermolecular interactions.

Expertise & Rationale

Obtaining a high-quality single crystal is often the rate-limiting step, but the resulting data is unparalleled. For a novel compound, an SCXRD structure is crucial for confirming stereochemistry (if applicable), identifying conformational preferences, and understanding how molecules pack in a crystal lattice, which can influence physical properties like solubility and melting point.

Experimental Protocol: Crystal Growth and Data Collection

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 5-Arylpyrimidine Compounds

Abstract

The 5-arylpyrimidine core is a cornerstone of modern medicinal chemistry, featuring in a plethora of clinically relevant molecules and investigational drugs. Its prevalence stems from a unique combination of metabolic stability, synthetic accessibility, and the ability to engage in specific, high-affinity interactions with a diverse range of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and origin of 5-arylpyrimidine compounds, with a particular focus on the evolution of their synthesis. We will delve into the foundational principles of pyrimidine chemistry, tracing its historical roots to the seminal work of the 19th century, and chart a course to the contemporary, high-efficiency catalytic methods that have unlocked the full potential of this remarkable scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the experimental choices that drive the synthesis and application of these vital compounds.

A Historical Perspective: From Pyrimidine's Genesis to the Dawn of Arylation

The story of the pyrimidine ring system begins long before its 5-aryl derivatives took center stage in drug discovery. The systematic study of pyrimidines was initiated in 1884 by Adolf Pinner, who successfully synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner was also the first to propose the name "pyrimidin" in 1885.[1] The parent, unsubstituted pyrimidine was later prepared by Gabriel and Colman in 1900.[1] These early syntheses, while foundational, were often arduous and limited in scope, typically yielding simple substitution patterns.

The introduction of an aryl group at the 5-position of the pyrimidine ring was a significant leap forward, dramatically expanding the chemical space and biological potential of this heterocycle. Early methods for C-C bond formation on the pyrimidine ring were often inefficient and lacked general applicability. It was the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century that truly revolutionized the synthesis of 5-arylpyrimidines.

The Synthetic Cornerstone: Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widely employed method for the synthesis of 5-arylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] First published by Akira Suzuki in 1979, this reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[2] The 5-position of the pyrimidine ring is readily halogenated, most commonly with bromine, providing a versatile handle for this powerful transformation.[4]

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a Pd(II) intermediate.[2][5] The reactivity of the halide follows the order I > Br > Cl.[2]

-

Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[2][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 5-arylpyrimidine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Sources

The Biological Activity of Fluorinated Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry, yielding compounds with profound and diverse biological activities. This guide provides an in-depth technical exploration of fluorinated pyrimidine derivatives, elucidating the fundamental principles that govern their mechanism of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. We will dissect the unique influence of fluorine on molecular properties, detail the canonical mechanisms of cytotoxicity and antimicrobial action, and present case studies of seminal drugs such as 5-Fluorouracil and Flucytosine. Furthermore, this document offers detailed, field-proven protocols for key in vitro assays and visualizes complex biological pathways and workflows, serving as a comprehensive resource for researchers and scientists in the field of drug discovery and development.

Part 1: The "Fluorine Effect": A Physicochemical and Pharmacokinetic Advantage

The introduction of fluorine, the most electronegative element, into a pyrimidine ring is not a trivial substitution. It imparts a unique constellation of properties—often termed the "Fluorine Effect"—that can dramatically enhance the drug-like characteristics of the parent molecule.[1][2][3] Understanding these foundational changes is critical to appreciating the biological prowess of this chemical class.

-

Electronic Modulation : Fluorine's strong electron-withdrawing nature significantly alters the electron distribution within the pyrimidine ring. This can lower the pKa of nearby protons, affecting the molecule's ionization state at physiological pH and potentially strengthening interactions with biological targets.[4]

-

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong and stable. When fluorine is placed at a site that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, it acts as a "metabolic shield," preventing degradation and often prolonging the drug's half-life in the body.[1][2][3]

-

Enhanced Binding Affinity : The C-F bond can engage in favorable orthogonal multipolar interactions with electron-rich groups in enzyme active sites, such as the peptide backbone, enhancing binding affinity and target specificity.[3]

-

Lipophilicity and Permeability : The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular targets. This modification is a key strategy for optimizing a drug's pharmacokinetic profile.[1][2]

Part 2: Core Mechanisms of Biological Activity

Fluorinated pyrimidines exert their biological effects primarily by acting as antimetabolites—molecules that mimic natural substrates and consequently disrupt essential biosynthetic processes.[5] The two most critical mechanisms are the inhibition of thymidylate synthase and the fraudulent incorporation into nucleic acids.

The Canonical Target: Thymidylate Synthase Inhibition

The most well-documented mechanism of action, exemplified by the anticancer drug 5-Fluorouracil (5-FU), is the potent inhibition of Thymidylate Synthase (TS).[5][6][7][8] TS is the sole de novo source for deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[9]

The process unfolds as follows:

-

Cellular Uptake and Activation : 5-FU is a prodrug that, once inside a cell, is converted into several active metabolites.[5] A key metabolite is fluorodeoxyuridine monophosphate (FdUMP).[5][8][10]

-

Formation of a Stable Ternary Complex : FdUMP mimics the natural TS substrate, deoxyuridine monophosphate (dUMP).[9] It enters the active site of TS and, along with the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms an exceptionally stable covalent ternary complex.[5][9][11]

-

Suicide Inhibition : The fluorine atom at the C5 position of the pyrimidine ring is critical. It prevents the catalytic cycle from completing, effectively locking the enzyme in an inactive state. This process is known as "suicide inhibition."[12][13]

-

Thymineless Death : The irreversible inhibition of TS leads to a depletion of the dTMP pool.[7][8] This scarcity of a crucial DNA building block triggers "thymineless death," a state of catastrophic DNA damage and apoptosis, particularly in rapidly dividing cancer cells.[7]

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by 5-Fluorouracil (5-FU).

Nucleic Acid Incorporation

In addition to TS inhibition, 5-FU metabolites can be incorporated into both RNA and DNA, leading to further cytotoxicity.[5][6][8]

-

RNA Disruption : The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine triphosphate (UTP).[5][7] This incorporation disrupts RNA processing and maturation, including pre-rRNA processing and pre-mRNA splicing, ultimately impairing protein synthesis.[7][8]

-

DNA Damage : The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA.[5][8] This event triggers DNA repair mechanisms that, in the presence of dTMP depletion, can lead to futile repair cycles and DNA strand breaks.[9]

Part 3: Therapeutic Applications & Key Derivatives

The principles of antimetabolite action have been successfully translated into clinically vital therapies for a range of diseases.

Anticancer Agents

The primary application of fluorinated pyrimidines is in oncology.[6][14] They remain a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[5][15]

| Compound | Mechanism of Action | Key Clinical Features |

| 5-Fluorouracil (5-FU) | Primarily TS inhibition; RNA/DNA incorporation.[5][6][7] | Intravenous administration. Often used in combination with leucovorin, which stabilizes the TS-FdUMP complex, enhancing efficacy.[7][11] |

| Capecitabine | Oral prodrug converted to 5-FU in three enzymatic steps.[16][17] | Designed for tumor-selective activation, as the final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme found in higher concentrations in many tumors.[16][18] |

| Tegafur | Oral prodrug gradually metabolized to 5-FU. | Often combined with other agents that modulate 5-FU metabolism to enhance efficacy and reduce toxicity. |

| Flucytosine (5-FC) | Antifungal agent; converted to 5-FU only within fungal cells.[19][20][21] | See Antifungal section below. |

Case Study: Capecitabine - A Tumor-Activated Prodrug

The development of Capecitabine was a significant advance aimed at improving the therapeutic index of 5-FU.[17][18] As an orally administered prodrug, it is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[16][17][18] The final, critical step is the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU by the enzyme thymidine phosphorylase (TP).[18] The key insight behind its design is that TP is significantly more active in tumor tissue compared to most normal tissues.[16][18] This differential expression leads to the preferential generation of cytotoxic 5-FU at the tumor site, thereby increasing efficacy while potentially reducing systemic toxicity compared to intravenous 5-FU administration.[17]

Antifungal Agents

Case Study: Flucytosine (5-FC)

Flucytosine is a remarkable example of targeted therapy. While it is a fluorinated pyrimidine, it has no intrinsic antifungal activity.[21] Its efficacy relies on the unique enzymatic machinery present in susceptible fungal cells but absent in human cells.[19][22]

-

Selective Uptake : Fungi possess an enzyme called cytosine permease, which actively transports 5-FC into the cell.[21]

-

Fungus-Specific Conversion : Once inside, the fungal enzyme cytosine deaminase rapidly converts 5-FC into 5-Fluorouracil (5-FU).[19][21]

-

Antimetabolite Action : The resulting 5-FU then proceeds down the same cytotoxic pathways seen in cancer therapy—inhibition of thymidylate synthase and disruption of RNA synthesis—leading to the death of the fungal cell.[19][20][22]

This selective conversion is the cornerstone of its safety profile, as human cells lack cytosine deaminase and therefore cannot generate the toxic 5-FU from the 5-FC prodrug.[19] Due to the rapid development of resistance when used alone, 5-FC is almost always used in combination with other antifungal agents, such as amphotericin B.[19][20][22]

Antiviral Agents

The incorporation of fluorine has also been a successful strategy in developing antiviral nucleoside analogs.[1][2][3] Fluorination, often on the sugar moiety, can enhance metabolic stability and alter the conformation of the nucleoside, leading to potent inhibition of viral polymerases.[1][3][23] Emtricitabine, a 5-fluoro substituted deoxycytidine analog, is a key component of combination therapies for HIV infection, where it acts as a reverse transcriptase inhibitor.[1]

Part 4: Experimental Protocols & Methodologies

Evaluating the biological activity of novel fluorinated pyrimidine derivatives requires robust and standardized experimental protocols. Here, we detail the methodology for a cornerstone assay in anticancer drug screening.

In Vitro Evaluation of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[24][25][26] Its principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[24][26] The amount of formazan produced is directly proportional to the number of viable cells.[26][27]

Step-by-Step Protocol:

-

Cell Seeding : Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the fluorinated pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

-

Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

-

Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization : Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[27][28]

Caption: Standard workflow for an in vitro cytotoxicity MTT assay.

Enzyme Inhibition Assay: Thymidylate Synthase

To confirm the mechanism of action, a direct enzyme inhibition assay is essential.[29] This protocol measures the activity of TS in the presence and absence of an inhibitor.

Protocol Outline:

-

Reagents : Purified recombinant human TS, dUMP, CH2THF, and the test inhibitor (e.g., FdUMP as a positive control).

-

Reaction Setup : In a microplate, combine the enzyme, cofactor, and varying concentrations of the inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction : Start the reaction by adding the substrate, dUMP.

-

Detection : The conversion of dUMP to dTMP can be monitored spectrophotometrically. The oxidation of the cofactor during the reaction leads to a change in absorbance at 340 nm.

-

Data Analysis : Measure the rate of reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 for enzyme inhibition. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).[30]

Part 5: Future Directions & Conclusion

The field of fluorinated pyrimidines continues to evolve. Current research focuses on overcoming mechanisms of resistance to established drugs like 5-FU, which can arise from alterations in drug metabolism or upregulation of the target enzyme, TS.[8] The development of novel prodrugs with enhanced tumor selectivity and the synthesis of polymeric fluoropyrimidines are promising strategies to improve the therapeutic index.[4][17][31]

References

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (n.d.). 5-Fluorouracil: mechanisms of action and clinical strategies. Scilit.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer.

- Wikipedia. (n.d.). Fluorouracil.

- Zheng, Z., et al. (2017). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules.

-

Peters, G. J., et al. (2001). Mechanisms of action of FdUMP[16]: metabolite activation and thymidylate synthase inhibition. International Journal of Oncology. Retrieved from

- Manzor, O., & Lakhkar, A. D. (2023). Flucytosine. StatPearls.

- Patsnap Synapse. (2024). What is the mechanism of Flucytosine?.

- Wikipedia. (n.d.). Flucytosine.

- Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy.

- Foloppe, J., et al. (2002). Clinical Studies of Three Oral Prodrugs of 5-Fluorouracil (Capecitabine, UFT, S-1): A Review. The Oncologist.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.

- Fiveable. (n.d.). Flucytosine Definition.

-

Parker, W. B., et al. (2012). Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[16] Is Highly Effective Against Acute Lymphoblastic Leukemia. Blood. Retrieved from

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). Mechanism of thymidylate synthase inhibition by 5-fluorouracil. Nature Reviews Cancer.

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- Foloppe, J., et al. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. The Oncologist.

- Strimpakos, A., et al. (2023). 5-Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Spandidos Publications.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Walko, C. M., & Lindley, C. (2005). Efficacy of the Oral Fluorouracil Pro-drug Capecitabine in Cancer Treatment: a Review. Clinical Therapeutics.

-